3-(Trifluoromethyl)piperidine-1-carboximidamide
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Overview
Description
3-(Trifluoromethyl)piperidine-1-carboximidamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. The presence of the trifluoromethyl group imparts distinct chemical and physical characteristics, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)piperidine-1-carboximidamide hydrochloride typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the reaction of piperidine with trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)piperidine-1-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Scientific Research Applications
3-(Trifluoromethyl)piperidine-1-carboximidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)piperidine-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation or the modulation of neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyridine: Another compound with a trifluoromethyl group, used in similar applications.
Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group, used as an antidepressant.
Uniqueness
3-(Trifluoromethyl)piperidine-1-carboximidamide hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12F3N3 |
---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
3-(trifluoromethyl)piperidine-1-carboximidamide |
InChI |
InChI=1S/C7H12F3N3/c8-7(9,10)5-2-1-3-13(4-5)6(11)12/h5H,1-4H2,(H3,11,12) |
InChI Key |
XGGCHFFSXBLMKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=N)N)C(F)(F)F |
Origin of Product |
United States |
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